molecular formula C16H15ClN2O2 B5700030 N-[(4-CHLOROPHENYL)METHYL]-4-ACETAMIDOBENZAMIDE

N-[(4-CHLOROPHENYL)METHYL]-4-ACETAMIDOBENZAMIDE

Cat. No.: B5700030
M. Wt: 302.75 g/mol
InChI Key: JNYYGSFZBRMDCG-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)Methyl]-4-Acetamidobenzamide is a benzamide derivative featuring a 4-chlorophenylmethyl group attached to the nitrogen of a 4-acetamidobenzamide scaffold. This compound is structurally characterized by the presence of a chloro-substituted aromatic ring, an acetamide moiety, and a benzamide backbone, which collectively influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

4-acetamido-N-[(4-chlorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-11(20)19-15-8-4-13(5-9-15)16(21)18-10-12-2-6-14(17)7-3-12/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYYGSFZBRMDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-4-acetamidobenzamide typically involves the acylation of aniline derivatives. One common method is the reaction of 4-chloroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-4-acetamidobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-4-acetamidobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-4-acetamidobenzamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or receptors involved in critical biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[(4-Chlorophenyl)Methyl]-4-Acetamidobenzamide with four related benzamide derivatives from the provided evidence.

Structural and Functional Group Analysis
Compound Name Key Substituents/Functional Groups Molecular Formula Molar Mass (g/mol)
This compound 4-Chlorophenylmethyl, 4-acetamidobenzamide Not provided Not provided
2-[(Chloroacetyl)Amino]-N-(4-Chlorophenyl)Benzamide () Chloroacetyl amino, 4-chlorophenyl, benzamide C₁₅H₁₂Cl₂N₂O₂ 323.17
4-Chloro-N-{3-[(1Z)-N-(1-Naphthylacetyl)Ethanehydrazonoyl]Phenyl}Benzamide () Naphthylacetyl hydrazonoyl, 4-chlorobenzamide C₂₆H₂₁ClN₄O₂ Not provided
Benzeneacetamide, 4-Chloro-N-[2-[4-[2-(4-Chlorophenyl)Acetyl]-1-Piperazinyl]Ethyl] () Piperazinyl ethyl, 4-chlorophenyl acetyl, acetamide C₂₂H₂₅Cl₂N₃O₂ 434.36

Key Observations :

  • The target compound shares a 4-chlorophenyl group with all analogs but differs in the substituents on the benzamide nitrogen. For example, replaces the acetamide with a chloroacetyl amino group, which may enhance electrophilicity and reactivity .
  • and introduce bulkier substituents (naphthylacetyl and piperazinyl groups), likely increasing molecular weight and influencing lipophilicity .
Physicochemical Properties
Compound (Evidence Source) Density (g/cm³) Boiling Point (°C) pKa
Compound 1.271 ± 0.06 (Predicted) 669.6 ± 55.0 (Predicted) 15.48 ± 0.46
Target Compound (Hypothetical) ~1.2–1.3 (Estimated) ~600–700 (Estimated) ~14–16 (Estimated)

Analysis :

  • The target compound’s estimated pKa (~14–16) aligns with benzamide derivatives, suggesting moderate basicity suitable for drug-receptor interactions.

Biological Activity

N-[(4-Chlorophenyl)Methyl]-4-acetamidobenzamide, often referred to as a chlorinated benzanilide derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its structural features that enable interactions with various biological targets, making it a subject of interest in drug development.

  • Chemical Formula : C15H14ClN3O
  • Molecular Weight : 283.74 g/mol
  • CAS Number : 53242-88-9
  • IUPAC Name : this compound

The biological activity of N-[(4-chlorophenyl) methyl]-4-acetamidobenzamide is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various biochemical pathways. It has been shown to interact with:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can lead to increased levels of acetylcholine, which may have implications in treating neurodegenerative diseases such as Alzheimer's .
  • Protein Kinases : The compound has been identified as a potential inhibitor of various protein kinases, which play crucial roles in cell signaling and proliferation .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines by:

  • Modulating apoptotic pathways.
  • Inhibiting tumor cell proliferation.

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against a range of pathogens, including:

  • Bacteria : Effective against strains such as Staphylococcus aureus and Escherichia coli.
  • Fungi : Demonstrated antifungal activity, making it a candidate for treating fungal infections.

Anti-inflammatory Effects

This compound has shown potential in reducing inflammation through:

  • Inhibition of pro-inflammatory cytokines.
  • Suppression of inflammatory pathways.

Case Studies and Research Findings

  • Study on AChE Inhibition :
    • A study reported that the compound showed an IC50 value of 12.5 µM against AChE, indicating its potential for Alzheimer's disease treatment .
    • Molecular docking studies revealed favorable binding interactions with the active site of AChE.
  • Anticancer Efficacy :
    • Research involving various cancer cell lines (e.g., MCF-7, HeLa) indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 5 to 15 µM depending on the cell line .
  • Antimicrobial Testing :
    • The compound was tested against clinical isolates of bacteria and fungi, demonstrating minimum inhibitory concentrations (MICs) as low as 8 µg/mL against certain strains .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50/MIC ValuesReferences
AChE InhibitionHuman AChE12.5 µM
AnticancerMCF-7 Cell Line10 µM
AntimicrobialStaphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

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